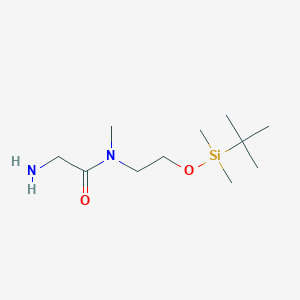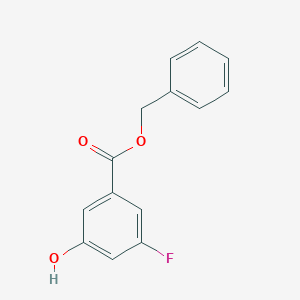
2-Amino-N-(2-((tert-butyldimethylsilyl)oxy)ethyl)-N-methylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Amino-N-(2-((tert-butyldimethylsilyl)oxy)ethyl)-N-methylacetamide is a synthetic organic compound that features a tert-butyldimethylsilyl (TBS) protecting group. This compound is often used in organic synthesis and medicinal chemistry due to its unique structural properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-N-(2-((tert-butyldimethylsilyl)oxy)ethyl)-N-methylacetamide typically involves the protection of an amino group with a tert-butyldimethylsilyl group. One common method involves the reaction of an amino alcohol with tert-butyldimethylsilyl chloride (TBSCl) in the presence of a base such as imidazole . The reaction is carried out in an organic solvent like dichloromethane at room temperature, resulting in the formation of the TBS-protected amino compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-Amino-N-(2-((tert-butyldimethylsilyl)oxy)ethyl)-N-methylacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The TBS group can be substituted with other protecting groups or functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Substitution reactions often involve reagents like trifluoroacetic acid (TFA) for deprotection of the TBS group.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.
Aplicaciones Científicas De Investigación
2-Amino-N-(2-((tert-butyldimethylsilyl)oxy)ethyl)-N-methylacetamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a protecting group for amino functionalities.
Biology: Employed in the synthesis of biologically active molecules and peptides.
Medicine: Utilized in the development of pharmaceutical compounds and drug delivery systems.
Industry: Applied in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-Amino-N-(2-((tert-butyldimethylsilyl)oxy)ethyl)-N-methylacetamide involves its ability to protect amino groups during chemical reactions. The TBS group provides steric hindrance, preventing unwanted side reactions and allowing for selective transformations. The compound can be deprotected under mild conditions, revealing the free amino group for further reactions .
Comparación Con Compuestos Similares
Similar Compounds
tert-Butyl methyl (2-(methylamino)ethyl)carbamate: Another TBS-protected amino compound with similar protective properties.
N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino]benzamides: Compounds with similar structural features used in medicinal chemistry.
Uniqueness
2-Amino-N-(2-((tert-butyldimethylsilyl)oxy)ethyl)-N-methylacetamide is unique due to its specific combination of the TBS protecting group and the amino functionality. This combination allows for selective protection and deprotection, making it a valuable tool in synthetic chemistry and pharmaceutical research.
Propiedades
IUPAC Name |
2-amino-N-[2-[tert-butyl(dimethyl)silyl]oxyethyl]-N-methylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H26N2O2Si/c1-11(2,3)16(5,6)15-8-7-13(4)10(14)9-12/h7-9,12H2,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRKXRUCSSVOZKI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCCN(C)C(=O)CN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H26N2O2Si |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.42 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-Fluoro-3'-methyl-[1,1'-biphenyl]-3-amine](/img/structure/B8157858.png)
![5-Fluoro-3'-(trifluoromethyl)-[1,1'-biphenyl]-3-amine](/img/structure/B8157866.png)
![5-Fluoro-3'-methoxy-[1,1'-biphenyl]-3-amine](/img/structure/B8157867.png)
![3'-Chloro-5-fluoro-[1,1'-biphenyl]-3-amine](/img/structure/B8157881.png)
![5-Fluoro-2'-methyl-[1,1'-biphenyl]-3-amine](/img/structure/B8157882.png)
![5-Fluoro-2'-methoxy-[1,1'-biphenyl]-3-amine](/img/structure/B8157886.png)
![4'-Chloro-5-fluoro-[1,1'-biphenyl]-3-amine](/img/structure/B8157903.png)
![5-Fluoro-4'-methoxy-[1,1'-biphenyl]-3-amine](/img/structure/B8157909.png)




